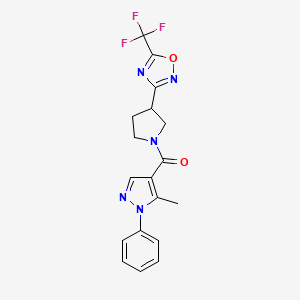
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16F3N5O2 and its molecular weight is 391.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a pyrazole moiety linked to a pyrrolidine ring that is further substituted with a trifluoromethyl oxadiazole. This unique structure is hypothesized to contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyrazole and oxadiazole rings have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-15 (colon carcinoma) | 18.4 | |
| Compound B | A549 (lung adenocarcinoma) | <10 | |
| Compound C | Jurkat (leukemia) | <5 |
The presence of electron-donating groups in the phenyl ring enhances the anticancer activity by improving the interaction with cellular targets.
Anti-inflammatory Activity
Compounds similar to the target molecule have demonstrated anti-inflammatory effects. For example, pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.
These findings suggest that modifications in the chemical structure can significantly affect both potency and selectivity towards COX enzymes.
Neuroprotective Effects
Some studies have indicated potential neuroprotective properties for pyrazole derivatives. The structural similarity with known neuroprotective agents suggests that this compound may also possess such effects, warranting further investigation.
The mechanisms underlying the biological activities of this compound are complex and may involve multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : The interaction with various signaling pathways, such as NF-kB and MAPK, has been observed in related compounds.
Case Studies
A notable study investigated the effects of a structurally related compound on cancer cells, demonstrating significant cytotoxicity and a favorable safety profile in vivo. The study highlighted the importance of structural modifications in enhancing biological efficacy while minimizing toxicity.
Study Summary :
- Objective : To evaluate the anticancer activity of a pyrazole derivative.
- Methodology : In vitro assays on multiple cancer cell lines followed by in vivo testing on murine models.
- Findings : The compound exhibited an IC50 value lower than that of standard chemotherapeutics with minimal side effects observed.
Propriétés
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-11-14(9-22-26(11)13-5-3-2-4-6-13)16(27)25-8-7-12(10-25)15-23-17(28-24-15)18(19,20)21/h2-6,9,12H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNMSTNDNSIMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














